Acacetin Acacetin 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as 4'-methoxy-5, 7-dihydroxyflavone or linarigenin, belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is considered to be a flavonoid lipid molecule. 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one participates in a number of enzymatic reactions. In particular, 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one can be biosynthesized from apigenin. 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is also a parent compound for other transformation products, including but not limited to, acacetin-7-O-beta-D-galactopyranoside, acacetin-8-C-neohesperidoside, and isoginkgetin. Outside of the human body, 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one can be found in ginkgo nuts, orange mint, and winter savory. This makes 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one a potential biomarker for the consumption of these food products.
5,7-dihydroxy-4'-methoxyflavone is a monomethoxyflavone that is the 4'-methyl ether derivative of apigenin. It has a role as an anticonvulsant and a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It derives from an apigenin. It is a conjugate acid of a 5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate.
Brand Name: Vulcanchem
CAS No.: 480-44-4
VCID: VC0516871
InChI: InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3
SMILES: O=C1C=C(C2=CC=C(OC)C=C2)OC3=C1C(O)=CC(O)=C3
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

Acacetin

CAS No.: 480-44-4

Inhibitors

VCID: VC0516871

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Acacetin - 480-44-4

CAS No. 480-44-4
Product Name Acacetin
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Standard InChI InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3
Standard InChIKey DANYIYRPLHHOCZ-UHFFFAOYSA-N
SMILES O=C1C=C(C2=CC=C(OC)C=C2)OC3=C1C(O)=CC(O)=C3
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Appearance Solid powder
Melting Point 263.0 °C
Description 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as 4'-methoxy-5, 7-dihydroxyflavone or linarigenin, belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is considered to be a flavonoid lipid molecule. 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one participates in a number of enzymatic reactions. In particular, 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one can be biosynthesized from apigenin. 5, 7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is also a parent compound for other transformation products, including but not limited to, acacetin-7-O-beta-D-galactopyranoside, acacetin-8-C-neohesperidoside, and isoginkgetin. Outside of the human body, 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one can be found in ginkgo nuts, orange mint, and winter savory. This makes 5, 7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one a potential biomarker for the consumption of these food products.
5,7-dihydroxy-4'-methoxyflavone is a monomethoxyflavone that is the 4'-methyl ether derivative of apigenin. It has a role as an anticonvulsant and a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It derives from an apigenin. It is a conjugate acid of a 5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Acacetin. NSC 76061.
Reference 1: Kim CD, Cha JD, Li S, Cha IH. The mechanism of acacetin-induced apoptosis on oral squamous cell carcinoma. Arch Oral Biol. 2015 Sep;60(9):1283-98. doi: 10.1016/j.archoralbio.2015.05.009. PubMed PMID: 26099663.
2: Fan LH, Li X, Chen DY, Zhang N, Wang Y, Shan Y, Hu Y, Xu RA, Jin J, Ge RS. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Apr 1;986-987:18-22. doi: 10.1016/j.jchromb.2015.01.040. PubMed PMID: 25703948.
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4: Chen WP, Yang ZG, Hu PF, Bao JP, Wu LD. Acacetin inhibits expression of matrix metalloproteinases via a MAPK-dependent mechanism in fibroblast-like synoviocytes. J Cell Mol Med. 2015 Aug;19(8):1910-5. doi: 10.1111/jcmm.12564. PubMed PMID: 25856795; PubMed Central PMCID: PMC4549041.
5: Liu H, Wang YJ, Yang L, Zhou M, Jin MW, Xiao GS, Wang Y, Sun HY, Li GR. Synthesis of a highly water-soluble acacetin prodrug for treating experimental atrial fibrillation in beagle dogs. Sci Rep. 2016 May 10;6:25743. doi: 10.1038/srep25743. PubMed PMID: 27160397; PubMed Central PMCID: PMC4861903.
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7: Lin TY, Huang WJ, Wu CC, Lu CW, Wang SJ. Acacetin inhibits glutamate release and prevents kainic acid-induced neurotoxicity in rats. PLoS One. 2014 Feb 10;9(2):e88644. doi: 10.1371/journal.pone.0088644. PubMed PMID: 24520409; PubMed Central PMCID: PMC3919813.
8: Kim HR, Park CG, Jung JY. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. Int J Mol Med. 2014 Feb;33(2):317-24. doi: 10.3892/ijmm.2013.1571. PubMed PMID: 24285354.
9: Zhao N, Dong Q, Fu XX, Du LL, Cheng X, Du YM, Liao YH. Acacetin blocks kv1.3 channels and inhibits human T cell activation. Cell Physiol Biochem. 2014;34(4):1359-72. doi: 10.1159/000366343. PubMed PMID: 25301362.
10: Jung SK, Kim JE, Lee SY, Lee MH, Byun S, Kim YA, Lim TG, Reddy K, Huang Z, Bode AM, Lee HJ, Lee KW, Dong Z. The P110 subunit of PI3-K is a therapeutic target of acacetin in skin cancer. Carcinogenesis. 2014 Jan;35(1):123-30. doi: 10.1093/carcin/bgt266. PubMed PMID: 23913940; PubMed Central PMCID: PMC3895936.
11: Bi C, Dong X, Zhong X, Cai H, Wang D, Wang L. Acacetin Protects Mice from Staphylococcus aureus Bloodstream Infection by Inhibiting the Activity of Sortase A. Molecules. 2016 Sep 26;21(10). pii: E1285. PubMed PMID: 27681715.
12: Salimi A, Roudkenar MH, Sadeghi L, Mohseni A, Seydi E, Pirahmadi N, Pourahmad J. Selective Anticancer Activity of Acacetin Against Chronic Lymphocytic Leukemia Using Both In Vivo and In Vitro Methods: Key Role of Oxidative Stress and Cancerous Mitochondria. Nutr Cancer. 2016 Nov-Dec;68(8):1404-1416. PubMed PMID: 27779444.
13: Wu HJ, Sun HY, Wu W, Zhang YH, Qin GW, Li GR. Properties and molecular determinants of the natural flavone acacetin for blocking hKv4.3 channels. PLoS One. 2013;8(3):e57864. doi: 10.1371/journal.pone.0057864. PubMed PMID: 23526953; PubMed Central PMCID: PMC3603988.
14: Yang WJ, Liu C, Gu ZY, Zhang XY, Cheng B, Mao Y, Xue GP. Protective effects of acacetin isolated from Ziziphora clinopodioides Lam. (Xintahua) on neonatal rat cardiomyocytes. Chin Med. 2014 Dec 17;9(1):28. doi: 10.1186/s13020-014-0028-3. PubMed PMID: 25558275; PubMed Central PMCID: PMC4272544.
15: Bhat TA, Nambiar D, Tailor D, Pal A, Agarwal R, Singh RP. Acacetin inhibits in vitro and in vivo angiogenesis and downregulates Stat signaling and VEGF expression. Cancer Prev Res (Phila). 2013 Oct;6(10):1128-39. doi: 10.1158/1940-6207.CAPR-13-0209. PubMed PMID: 23943785; PubMed Central PMCID: PMC3808880.
16: Liu H, Yang L, Wu HJ, Chen KH, Lin F, Li G, Sun HY, Xiao GS, Wang Y, Li GR. Water-soluble acacetin prodrug confers significant cardioprotection against ischemia/reperfusion injury. Sci Rep. 2016 Nov 7;6:36435. doi: 10.1038/srep36435. PubMed PMID: 27819271; PubMed Central PMCID: PMC5098248.
17: Chaurasiya ND, Gogineni V, Elokely KM, León F, Núñez MJ, Klein ML, Walker LA, Cutler SJ, Tekwani BL. Isolation of Acacetin from Calea urticifolia with Inhibitory Properties against Human Monoamine Oxidase-A and -B. J Nat Prod. 2016 Oct 28;79(10):2538-2544. PubMed PMID: 27754693.
18: Lee JY, Jun DY, Kim KY, Ha EJ, Woo MH, Ko JY, Yun YH, Oh IS, Kim YH. Pharmacologic inhibition of autophagy sensitizes human acute leukemia Jurkat T cells to acacetin-induced apoptosis. J Microbiol Biotechnol. 2016 Nov 4. doi: 10.4014/jmb.1610.10055. [Epub ahead of print] PubMed PMID: 27817185.
19: Kim HG, Ju MS, Ha SK, Lee H, Lee H, Kim SY, Oh MS. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo. Biol Pharm Bull. 2012;35(8):1287-94. PubMed PMID: 22863927.
20: Watanabe K, Kanno S, Tomizawa A, Yomogida S, Ishikawa M. Acacetin induces apoptosis in human T cell leukemia Jurkat cells via activation of a caspase cascade. Oncol Rep. 2012 Jan;27(1):204-9. doi: 10.3892/or.2011.1498. PubMed PMID: 21993665.
PubChem Compound 5280442
Last Modified Nov 11 2021
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